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Introduction

Leptomeningeal metastases (LM) represent a devastating complication of advanced cancer,
characterized by the dissemination of malignant cells to the cerebrospinal fluid (CSF) and the
membranes surrounding the brain and spinal cord. The unique, nutrient-sparse
microenvironment of the CSF presents a significant challenge for cancer cell survival. Recent
research has illuminated a critical dependency of LM cells on iron for their proliferation and
survival within this restricted environment.[1][2][3][4][5]

Cancer cells in the leptomeninges have been shown to upregulate a specific iron-scavenging
system, consisting of the iron-binding protein lipocalin-2 (LCN2) and its receptor SLC22A17, to
acquire the limited iron available in the CSF.[3][6][7] This discovery has identified iron
metabolism as a key therapeutic vulnerability in LM. Deferoxamine (DFO), a potent and well-
characterized iron chelator, has emerged as a promising therapeutic agent.[4][8][9] By
sequestering iron, DFO effectively starves LM cells of this essential nutrient, leading to cell
growth inhibition and prolonged survival in preclinical models.[1][2][3] This document provides
detailed application notes and protocols based on the foundational preclinical studies and
subsequent clinical trials of deferoxamine for the treatment of leptomeningeal metastases.

Mechanism of Action
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Deferoxamine functions as an anti-neoplastic agent in the context of leptomeningeal
metastases by targeting the unique iron dependency of cancer cells within the cerebrospinal
fluid.

e lron-Scarce Microenvironment: The CSF is an iron-poor environment, which forces cancer
cells to adapt to survive.[1][5]

o Upregulation of Iron Uptake Machinery: To overcome this challenge, LM cells upregulate the
expression of the iron-binding protein LCN2 and its transporter SLC22A17. This system
allows the cancer cells to efficiently scavenge and internalize the limited iron available.[3][6]

[7]

 |ron Chelation by Deferoxamine: When administered directly into the CSF (intrathecally),
deferoxamine, a high-affinity iron chelator, binds to free iron, forming a stable complex
called ferrioxamine.[8][9]

 Induction of Iron Starvation: This sequestration of iron makes it unavailable for uptake by the
cancer cells via the LCN2/SLC22A17 system.

» Downstream Anti-Tumor Effects: The resulting intracellular iron depletion inhibits critical iron-
dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis.
[10] This leads to cell cycle arrest, primarily at the G1/S phase, and the induction of
apoptosis (programmed cell death), ultimately suppressing tumor growth.[10]
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Figure 1: Mechanism of Deferoxamine in Leptomeningeal Metastases.

Data Presentation
Preclinical Efficacy of Intrathecal Deferoxamine

The foundational preclinical studies utilized mouse models of leptomeningeal metastases
derived from human breast (MDA231-LeptoM) and lung (PC9-LeptoM) cancer cell lines. These
studies demonstrated a significant reduction in tumor growth and a marked improvement in
survival with intrathecal DFO administration.
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Table 1: Survival Analysis in Preclinical LM Models Treated with Intrathecal Deferoxamine

. Median Survival
Cell Line Treatment . .
Survival Benefit vs. p-value
Model Group .
(Days) Vehicle
MDA231- .
Vehicle 23 - <0.0001
LeptoM
Deferoxamine
35 +12 days (+52%)
(DFO)
PC9-LeptoM Vehicle 21 - <0.0001
Deferoxamine
33 +12 days (+57%)

(DFO)

Data synthesized from survival curves presented in Chi et al., Science (2020).

Table 2: Quantification of Tumor Burden in Preclinical LM Model

Endpoint

Cell Line Treatment Reduction vs.
Tumor Burden . p-value
Model Group Vehicle
(Photons/sec)
MDA231- .
Vehicle ~1.5 x 107 - <0.001
LeptoM
Deferoxamine
~0.5 x 107 ~67%

(DFO)

Data estimated from bioluminescence imaging graphs in Chi et al., Science (2020).

Clinical Trial Data (Phase lallb)

A first-in-human clinical trial (NCT05184816) evaluated the safety and efficacy of intrathecal

deferoxamine in patients with solid tumor LM.

Table 3: Phase la Dose Escalation and Safety Summary
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Dose-

o Adverse Maximum
IT-DFO Number of Limiting
Dose Level . L Events (Any Tolerated
Dose Patients Toxicities
Grade) Dose (MTD)
(DLTs)
Vomiting
(50%),
Nausea
(37.5%),
Chills
1 10 mg 4 0 10 mg
(25%),
Myalgias
(25%),
Tremor
(25%)
2 (Grade 3
Vomiting,
2 30 mg 4
Grade 3
Syncope)
Data from the Phase l1a analysis of trial NCT05184816.[6]
Table 4: Preliminary Efficacy in Phase la Trial
. Number of Primary Median Overall
Patient Cohort . ] ]
Evaluable Patients Malignancy Survival (95% CI)
Breast (n=4), Lung
. 10.0 months (6.5 -
Dose Escalation 7 (n=2), Colon (n=1),

NA)
Sarcoma (n=1)

Data from the Phase la analysis of trial NCT05184816.[6]

Experimental Protocols
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Protocol 1: In Vivo Murine Model of Leptomeningeal
Metastases

This protocol is based on the methodology described by Chi et al. (2020) for establishing and
treating LM in mice.

1. Cell Line Preparation:

o Use human cancer cell lines engineered for stable expression of luciferase (e.g., MDA-MB-
231-LeptoM-luc or PC9-LeptoM-luc) to enable bioluminescence imaging.

o Culture cells in appropriate media (e.g., DMEM for MDA231, RPMI for PC9) supplemented
with 10% FBS and 1% penicillin-streptomycin.

o Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash cells twice with
sterile, ice-cold PBS.

o Resuspend cells in sterile PBS at a final concentration of 1 x 10° cells per 10 pL. Keep on ice
until injection.

2. Intracisternal Injection for LM Induction:

o Anesthetize 6- to 8-week-old female athymic nude mice using isoflurane.

e Place the mouse in a stereotactic frame, flexing the head downward to open the space
between the occipital bone and the first cervical vertebra.

e Using a Hamilton syringe with a 30-gauge needle, slowly inject 10 pL of the cell suspension
(1 x 10° cells) directly into the cisterna magna.

e Monitor the animal until it recovers from anesthesia.

3. Deferoxamine Preparation and Administration:

e Prepare a stock solution of Deferoxamine mesylate salt in sterile saline or PBS. The
preclinical studies used a dose of 2 mg/kg.

o For a 25g mouse, this equates to a 50 pg dose. Dilute the stock solution to deliver this dose
in a 10 pL volume.

e On day 7 post-tumor cell inoculation (or as per experimental design), begin treatment.

o Administer 10 pL of the DFO solution (or vehicle control) via intracisternal injection, following
the same procedure as in step 2.

o Repeat administration every 3 days.

4. Monitoring Tumor Burden and Survival:
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» Bioluminescence Imaging (BLI): Once weekly, anesthetize mice and administer D-luciferin
(150 mg/kg, intraperitoneal injection). After 10 minutes, image the dorsal and cranial regions
using an in vivo imaging system (IVIS). Quantify the signal as total flux (photons/second).

 Survival: Monitor mice daily for signs of neurological impairment (e.g., head tilt, paralysis,
lethargy) or weight loss (>20%). Euthanize mice upon reaching humane endpoints and
record the date for survival analysis.

» Histology: At the endpoint, perfuse mice with PBS followed by 4% paraformaldehyde.
Harvest brain and spinal cord tissues, process for paraffin embedding, and perform
Hematoxylin and Eosin (H&E) staining to confirm tumor presence in the leptomeninges.

Click to download full resolution via product page

start [label="Day 0:\nInduce LM via\nIntracisternal Injection\n(1x10°>
cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; randomize
[label="Randomize Mice into\nTreatment Groups"]; treat [label="Day 7,
10, 13...:\nIntracisternal Treatment\n(DFO or Vehicle)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="0Ongoing
Monitoring"]; bli [label="Weekly Bioluminescence\nImaging (BLI)
to\nQuantify Tumor Burden", fillcolor="#FBBC05"]; survival
[Label="Daily Health & Survival\nChecks (Monitor for\nNeurological
Symptoms)", fillcolor="#FBBCO5"]; endpoint
[Llabel="Endpoint:\nEuthanasia at\nHumane Terminus",
fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data
Analysis:\nSurvival Curves &\nTumor Burden Quantification"];

start -> randomize; randomize -> treat; treat -> monitor; monitor ->
bli [dir=back]; monitor -> survival [dir=back]; bli -> endpoint;
survival -> endpoint; endpoint -> analysis; }

Figure 2: Preclinical Experimental Workflow for DFO in LM Mouse Models.

Protocol 2: Human Clinical Trial Protocol (Phase lal/lb
Summary)

This protocol is a summary of the methodology used in the NCT05184816 clinical trial.

1. Patient Eligibility:
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e Adults (= 18 years) with confirmed LM from any solid tumor.

» Karnofsky Performance Status = 60.

» Life expectancy = 8 weeks.

» Must have an Ommaya reservoir for intrathecal drug delivery.

2. Dosing and Administration:

» Deferoxamine is administered intrathecally (IT) via the Ommaya reservoir over 10 minutes.

» Phase la (Dose Escalation): Patients are enrolled in cohorts starting at 10 mg, with
subsequent cohorts receiving higher doses until the Maximum Tolerated Dose (MTD) is
determined. The MTD was established to be 10 mg.[6]

» Dosing Frequency:

e Cycle 1 (28 days): Twice weekly.

e Cycle 2 (28 days): Once weekly.

e Cycle 3+ : Once every two weeks.

o Treatment continues until LM progression, unacceptable toxicity, or death.

3. Monitoring and Assessment:

o Safety: Monitor for adverse events and dose-limiting toxicities.

» Efficacy: Assess LM progression through neurological examinations, contrast-enhanced MRI
of the brain and spine, and CSF cytology.

o Exploratory: Collect CSF to analyze circulating tumor cells (CTCs) and characterize the
metabolic impact of DFO on the CSF microenvironment.

Downstream Cellular Effects and Signaling
Pathways

Iron deprivation induced by deferoxamine triggers multiple downstream signaling pathways
that collectively inhibit cancer cell proliferation and survival.

« Inhibition of Ribonucleotide Reductase: As a key iron-dependent enzyme, its inhibition blocks
the conversion of ribonucleotides to deoxyribonucleotides, halting DNA synthesis and repair.

o Cell Cycle Arrest: The lack of ANTPs and the modulation of cyclin-dependent kinases (CDKSs)
and their inhibitors (e.g., p21) lead to an arrest in the G1/S phase of the cell cycle.[10]
Studies show DFO can downregulate key proteins like Cyclin D1 and 3-catenin.[10]
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 Induction of Apoptosis: Iron depletion can increase the expression of pro-apoptotic proteins
(e.g., Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation
and programmed cell death.

e Modulation of Signaling Cascades: Deferoxamine has been shown to inactivate pro-survival
pathways such as Wnt/3-catenin and p38MAPK/ERK, further contributing to its anti-tumor
effects.[10]

o HIF-1a Regulation: While DFO is often used to stabilize Hypoxia-Inducible Factor 1-alpha
(HIF-10a) by inhibiting iron-dependent prolyl hydroxylases, its role in the context of LM
treatment is complex. In some cancer models, DFO-mediated apoptosis is independent of
HIF-1a, while in others, DFO has been shown to repress ROS/HIF-1a signaling.[2][10]
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Figure 3: Downstream Signaling Effects of Deferoxamine-Induced Iron Depletion.
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» To cite this document: BenchChem. [Application of Deferoxamine in Studies of
Leptomeningeal Metastases: Application Notes and Protocols]. BenchChem, [2025]. [Online
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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